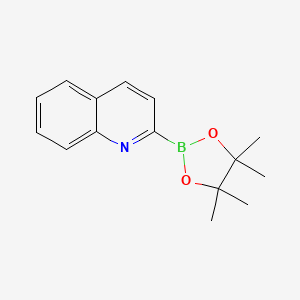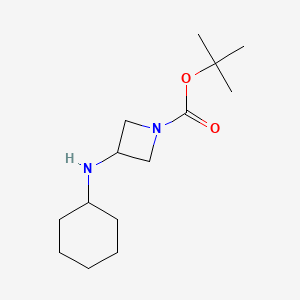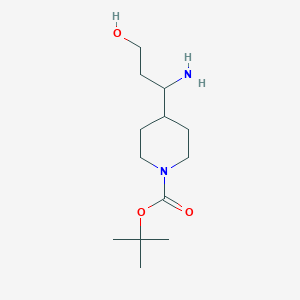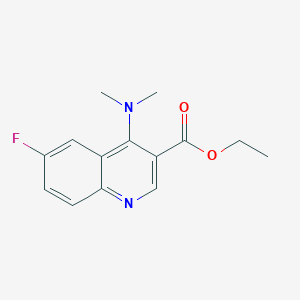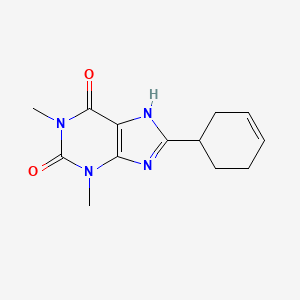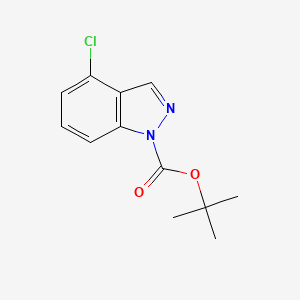![molecular formula C8H7IN2 B11859701 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11859701.png)
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the 3-position and a methyl group at the 1-position of the pyrrolo[3,2-c]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of a suitable pyrrolopyridine precursor. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-methyl-1H-pyrrolo[3,2-c]pyridine, while a Suzuki coupling reaction could produce a biaryl derivative.
科学的研究の応用
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyrrolo[3,2-c]pyridine core can facilitate binding to these targets through various interactions, including hydrogen bonding and hydrophobic interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine: This compound has a similar structure but with a methoxy group at the 7-position.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolo[2,3-b]pyridine core but differ in the position and nature of substituents.
Uniqueness
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
特性
分子式 |
C8H7IN2 |
|---|---|
分子量 |
258.06 g/mol |
IUPAC名 |
3-iodo-1-methylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-11-5-7(9)6-4-10-3-2-8(6)11/h2-5H,1H3 |
InChIキー |
PNMBELKFDJTYAM-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=CN=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)

![11-Phenyl-8-azaspiro[5.6]dodecan-9-one](/img/structure/B11859639.png)
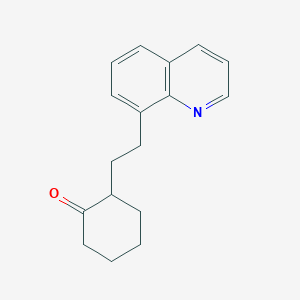
![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)
